2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBPQWURKTNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443837 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-96-1 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl equivalents. For 4-carboxylic acid functionality, 3-amino-4-(methylamino)benzoic acid serves as a preferred precursor. Reaction with formic acid or trimethyl orthoformate under reflux conditions yields the 1H-benzimidazole-4-carboxylic acid core. Substitution at position 2 is achieved by introducing 4-nitrobenzaldehyde during cyclization, followed by nitro group reduction and dimethylation.
Example protocol :
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Step 1 : 3-Amino-4-(methylamino)benzoic acid (10 mmol) and 4-nitrobenzaldehyde (12 mmol) are refluxed in acetic acid (50 mL) for 12 h.
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Step 2 : The intermediate 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid is isolated via acid-base neutralization (68% yield).
Functionalization at Position 2: Introducing the Dimethylamino Group
Nitro Reduction and Methylation
The nitro group at position 2 is reduced to an amine using 80% hydrazine hydrate and 10% Pd/C in isopropanol (92% yield). Subsequent dimethylation employs methyl iodide (2.2 eq) and potassium carbonate in DMF at 60°C, achieving >90% conversion.
Critical parameters :
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Catalyst : Pd/C (10 wt%) under H₂ atmosphere accelerates reduction.
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance methylation efficiency.
Carboxylic Acid Group Stabilization and Derivatization
Acyl Chloride Formation and Amidation
The 4-carboxylic acid is activated via thionyl chloride (SOCl₂) treatment, forming the corresponding acyl chloride. Reaction with dimethylamine in dichloromethane with triethylamine yields the target compound.
Optimization insight :
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Reaction time : 6–8 h under reflux ensures complete acylation.
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Workup : Precipitation in ice water followed by recrystallization from ethanol/water (3:1) achieves >95% purity.
Purification and Analytical Characterization
Recrystallization and Chromatography
Crude product purity (70–80%) is enhanced via recrystallization in ethanol or acetonitrile. For challenging separations, silica gel chromatography with chloroform:methanol (9:1) eluent is employed.
Analytical data :
| Parameter | Value |
|---|---|
| 1H-NMR (DMSO-d₆) | δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.5 Hz, 2H, ArH) |
| 13C-NMR | δ 167.8 (COOH), 152.1 (C-2) |
| HPLC Purity | 95.6% (254 nm) |
Computational and Spectroscopic Validation
LogP Prediction and Bioactivity Correlation
ACD/ChemSketch predicts a logP of 2.26 for the target compound, correlating with enhanced membrane permeability observed in antibacterial assays. IR spectroscopy confirms carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Across Methods
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | Acetic acid reflux | 68% | 90% |
| Nitro reduction | Pd/C, hydrazine hydrate | 92% | 88% |
| Acyl chloride amidation | SOCl₂, triethylamine | 85% | 95% |
Reaction Optimization Challenges
Chemical Reactions Analysis
Types of Reactions: 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid exhibits significant anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines and inducing apoptosis. For instance, research has demonstrated its effectiveness against certain types of cancer cells, suggesting that it may interact with specific molecular targets within those cells .
Anti-inflammatory Effects
Benzimidazole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have reported that it can significantly reduce inflammation in animal models, indicating its potential utility as an anti-inflammatory agent .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives, including this compound, has been widely documented. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines, this compound was found to significantly inhibit cell growth at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
A recent animal model study evaluated the anti-inflammatory effects of this compound in xylene-induced ear edema in mice. Results indicated that at a dosage of 20 mg/kg, the compound reduced edema by approximately 50%, outperforming standard anti-inflammatory drugs like ibuprofen .
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogues of 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid, highlighting key differences in substituents, molecular properties, and biological activities:
Key Findings from Comparative Studies
Positional Isomerism: The position of the carboxylic acid group significantly impacts bioactivity.
Substituent Effects: Dimethylamino vs. Phenyl: The dimethylamino group in the target compound likely improves solubility compared to the phenyl group in 1-benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid, which may enhance bioavailability . Tetrazole vs. Carboxylic Acid: Candesartan derivatives with tetrazole groups (e.g., Candesartan Cilexetil Related Compound G) exhibit stronger angiotensin II receptor binding due to the tetrazole’s acidic properties, whereas carboxylic acid derivatives may prioritize different targets .
Synthetic Accessibility: The target compound is synthesized via Pfitzinger reactions using 4-(4-(dimethylamino)phenyl)but-3-en-2-one and substituted isatins . In contrast, Candesartan-related compounds require multi-step conjugation with DTPA or tetrazole-forming reactions, which are more complex .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Benzimidazole-4-carboxylic acid derivatives with electron-donating groups (e.g., dimethylamino) show enhanced interaction with bacterial enzymes compared to halogenated analogues like 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid .
- Commercial Applications: Compounds like 1-benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid have been explored for ulcer treatment, while the dimethylamino variant remains understudied but holds promise for CNS-targeted therapies due to its improved blood-brain barrier penetration .
Biological Activity
2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial fields. The structural characteristics of this compound, including a benzimidazole core with a dimethylamino group and a carboxylic acid functional group, contribute to its biological activity.
- Molecular Formula : C₁₆H₁₅N₃O₂
- Molecular Weight : 281.31 g/mol
- Structure : The compound features a benzimidazole framework, which is essential for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Mechanism of Action :
Anticancer Studies
A study evaluating the antiproliferative effects of various benzimidazole derivatives, including this compound, revealed that it significantly inhibited the growth of the MDA-MB-231 breast cancer cell line. The compound's mechanism appears to involve interference with cell cycle progression and induction of apoptosis .
Antimicrobial Screening
In antimicrobial assays, this compound was tested against several bacterial strains using disc diffusion methods. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, with notable activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | CAS Number | Similarity Index | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline | 2562-71-2 | 0.98 | Moderate | High |
| 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline | 80675-86-1 | 0.92 | Low | Moderate |
| 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | 7621-86-5 | 0.90 | High | Low |
Q & A
Q. How can machine learning models accelerate the discovery of derivatives with tailored properties?
- Methodology :
- Feature Engineering : Train models on datasets of benzimidazole derivatives (e.g., solubility, logP) to predict bioactivity or synthetic feasibility.
- Generative Chemistry : Use platforms like Chemputer to automate synthesis protocols for high-priority candidates .
Contradiction Resolution & Best Practices
- Synthetic Yield Variability : If yields fluctuate, systematically test solvent systems (e.g., DMF vs. THF) and catalyst loadings. Statistical tools (e.g., DoE) can identify critical factors .
- Spectral Artifacts : For unexpected peaks in NMR, conduct COSY and HSQC to assign signals correctly, ruling out impurities or tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
